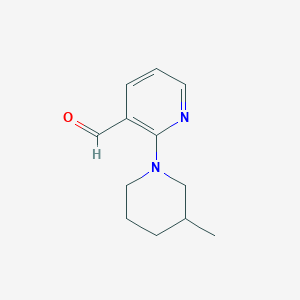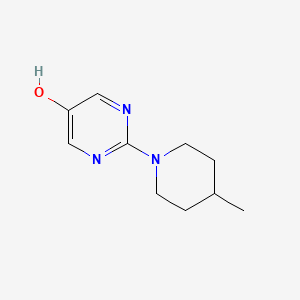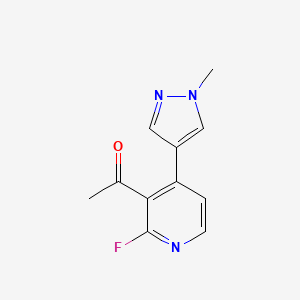
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring, along with a fluorine atom and an ethanone group
Preparation Methods
The synthesis of 1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the pyrazole ring followed by its fusion with the pyridine ring. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques .
Chemical Reactions Analysis
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Acylation and Alkylation: The compound can undergo acylation and alkylation reactions to form various derivatives with potential biological activities.
Scientific Research Applications
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone has been extensively studied for its applications in:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanone: This compound differs by having a methanone group instead of an ethanone group, which may affect its reactivity and biological activity.
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)propanone: The presence of a propanone group introduces additional steric and electronic effects, potentially altering its chemical and biological properties.
Properties
Molecular Formula |
C11H10FN3O |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
1-[2-fluoro-4-(1-methylpyrazol-4-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H10FN3O/c1-7(16)10-9(3-4-13-11(10)12)8-5-14-15(2)6-8/h3-6H,1-2H3 |
InChI Key |
MYDDAQVGQKSYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)C2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


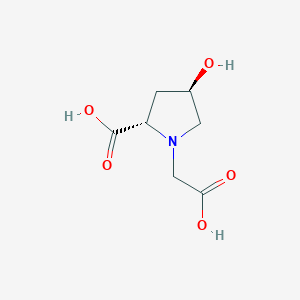
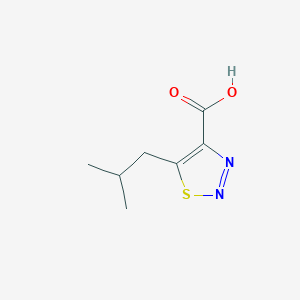
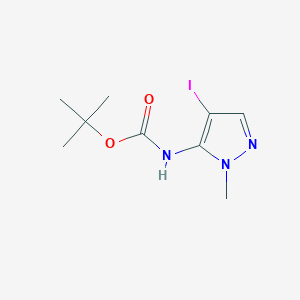
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)


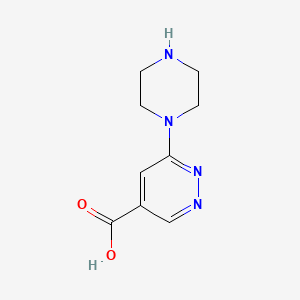



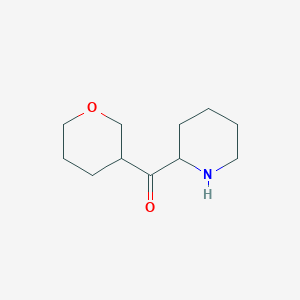
![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)
